Cas no 2034634-75-6 (N'-4-(dimethylamino)phenyl-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide)

N'-4-(dimethylamino)phenyl-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide is a structurally complex organic compound featuring a multifunctional framework incorporating furan, thiophene, and dimethylaminophenyl moieties. Its hybrid architecture, combining heterocyclic and aromatic systems, suggests potential utility in advanced applications such as optoelectronic materials or pharmaceutical intermediates. The presence of hydroxyl and amide groups enhances its reactivity, enabling further derivatization or coordination with metal ions. The compound's distinct electronic properties, attributed to the conjugated π-systems of furan and thiophene, may facilitate applications in organic semiconductors or light-absorbing materials. Careful design ensures balanced solubility and stability, making it suitable for precise synthetic or material science applications.
N'-4-(dimethylamino)phenyl-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide structure
2034634-75-6 structure
Product Name:N'-4-(dimethylamino)phenyl-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide
CAS No:2034634-75-6
MF:C20H21N3O4S
MW:399.463443517685
CID:5913718
PubChem ID:119101228
Update Time:2025-05-19

N'-4-(dimethylamino)phenyl-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-4-(dimethylamino)phenyl-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide
    • N'-[4-(dimethylamino)phenyl]-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide
    • AKOS026692155
    • 2034634-75-6
    • N1-(4-(dimethylamino)phenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide
    • F6506-2052
    • N'-[4-(dimethylamino)phenyl]-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxamide
    • Inchi: 1S/C20H21N3O4S/c1-23(2)16-7-5-15(6-8-16)22-19(25)18(24)21-13-20(26,14-9-10-27-12-14)17-4-3-11-28-17/h3-12,26H,13H2,1-2H3,(H,21,24)(H,22,25)
    • InChI Key: MNLALMBEGCWLPF-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(C1=COC=C1)(CNC(C(NC1C=CC(=CC=1)N(C)C)=O)=O)O

Computed Properties

  • Exact Mass: 399.12527733g/mol
  • Monoisotopic Mass: 399.12527733g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 554
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 123Ų

N'-4-(dimethylamino)phenyl-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide Pricemore >>

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N'-4-(dimethylamino)phenyl-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide Related Literature

Additional information on N'-4-(dimethylamino)phenyl-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide

Introduction to N'-4-(dimethylamino)phenyl-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide (CAS No. 2034634-75-6)

N'-4-(dimethylamino)phenyl-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 2034634-75-6, represents a unique blend of structural features that make it a promising candidate for various applications, particularly in the development of novel therapeutic agents. The molecular architecture of this compound incorporates several key functional groups, including N'-4-(dimethylamino)phenyl, N-2-(furan-3-yl), 2-hydroxy, and 2-(thiophen-2-yl), which collectively contribute to its distinct chemical properties and potential biological activities.

The significance of this compound lies in its potential to serve as a building block for more complex molecules. In recent years, there has been a growing interest in the development of multifunctional compounds that can target multiple pathways or receptors simultaneously. The presence of both amine and hydroxyl groups in the structure of N'-4-(dimethylamino)phenyl-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide suggests that it may exhibit a range of interactions with biological targets, making it a valuable asset in drug discovery efforts.

One of the most compelling aspects of this compound is its potential application in the field of medicinal chemistry. Researchers have been exploring the use of heterocyclic compounds, such as those containing furan and thiophene rings, due to their ability to modulate biological processes effectively. The incorporation of these heterocycles into the molecular framework of N'-4-(dimethylamino)phenyl-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide not only enhances its structural complexity but also opens up possibilities for diverse pharmacological actions.

Recent studies have highlighted the importance of optimizing molecular structures to achieve desired pharmacokinetic and pharmacodynamic properties. The amine group in N'-4-(dimethylamino)phenyl-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide, for instance, can participate in hydrogen bonding interactions, which are crucial for binding affinity and selectivity. Similarly, the hydroxyl group can influence solubility and metabolic stability, making it an important factor to consider during drug development.

The combination of these functional groups also suggests potential applications in other areas beyond traditional pharmaceuticals. For example, the compound's ability to interact with biological targets may make it useful in the development of agrochemicals or materials science applications. Additionally, its unique structural features could inspire new synthetic methodologies or provide insights into reaction mechanisms.

In the context of current research trends, N'-4-(dimethylamino)phenyl-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-y l)ethylethanediamide aligns well with the growing emphasis on green chemistry and sustainable drug design. The use of heterocyclic compounds like furan and thiophene derivatives is not only environmentally friendly but also offers a rich palette of chemical transformations that can be harnessed for synthetic purposes. This aligns with the broader goal of developing more efficient and eco-conscious approaches to drug discovery and development.

The compound's potential as a scaffold for further derivatization is another area of interest. By modifying specific functional groups or introducing new ones, researchers can generate libraries of analogs with tailored properties. This approach is particularly valuable in high-throughput screening (HTS) campaigns, where large numbers of compounds are tested against biological targets to identify hits with promising activity profiles.

The structural diversity offered by N'-4-(dimethylamino)phenyl-N - 2 - (furan - 3 - yl ) - 2 - hydroxy - 2 - ( thiophen - 2 - yl ) ethylethanedi amide makes it an attractive candidate for such studies. For instance, variations in the substitution pattern around the thiophene ring or changes in the length and nature of side chains could significantly alter its biological activity. This flexibility allows researchers to fine-tune properties such as potency, selectivity, and pharmacokinetic behavior to meet specific therapeutic needs.

Furthermore, computational methods have become increasingly important in guiding synthetic efforts and predicting biological activity. Molecular modeling techniques can be used to simulate interactions between N'-4-(dimethylamino)phenyl-N - 2 - (furan - 3 - yl ) - 2 - hydroxy - 2 - ( thiophen - 1 , yl ) ethylethanedi amide and various biological targets. These simulations can help identify key residues involved in binding and suggest modifications that could enhance affinity or selectivity.

The integration of experimental data with computational predictions provides a powerful framework for rational drug design. By combining traditional wet-lab techniques with cutting-edge computational tools, researchers can accelerate the discovery process and reduce costs associated with trial-and-error experimentation. This interdisciplinary approach is particularly relevant for complex molecules like N'-4( dimethylamino ) phen yl-N --( furan --3--y l)--( hydrox y)--( thi o phen --1 , --y l )--et hylethanedi am ide , which require careful optimization to achieve desired properties.

In conclusion, N'-4( dimethylamino ) phen yl-N --( furan --3--y l)--( hydrox y)--( thi o phen --1 , --y l )--et hylethanedi am ide represents a fascinating compound with numerous potential applications across various fields. Its unique structural features make it an excellent candidate for further exploration in medicinal chemistry , agrochemicals , materials science , and beyond . As research continues to evolve , this compound is likely to play an important role in shaping future advancements .

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